molecular formula C7H12N2OS B2745464 [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol CAS No. 191411-45-7

[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol

Cat. No.: B2745464
CAS No.: 191411-45-7
M. Wt: 172.25
InChI Key: VPYMPZGALQAUAI-UHFFFAOYSA-N
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Description

[2-(Ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol is an imidazole derivative characterized by a hydroxymethyl group at position 5, a methyl group at position 1, and an ethylsulfanyl (thioether) substituent at position 2 of the imidazole ring. Its molecular formula is C₇H₁₂N₂OS, with a molecular weight of 172.25 g/mol. The ethylsulfanyl group contributes moderate lipophilicity, influencing its solubility and reactivity compared to analogs with shorter or bulkier substituents .

Properties

IUPAC Name

(2-ethylsulfanyl-3-methylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c1-3-11-7-8-4-6(5-10)9(7)2/h4,10H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYMPZGALQAUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol typically involves the reaction of 2-mercaptoimidazole with ethyl iodide, followed by methylation and subsequent reduction to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly employed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, reduced sulfur derivatives

    Substitution: Substituted imidazole derivatives

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its imidazole ring is known for its reactivity, making it suitable for various organic synthesis applications:

Application AreaDescription
Organic SynthesisUsed in the preparation of acyl imidazoles and other derivatives.
CatalysisActs as a catalyst or ligand in metal-catalyzed reactions.
Material ScienceInvestigated for use in creating advanced materials with specific properties.

Biology

Research indicates potential bioactive properties of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol, particularly in antimicrobial and anticancer activities:

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer PropertiesPreliminary studies suggest potential efficacy against various cancer cell lines through molecular docking studies targeting specific enzymes involved in cancer progression.

Medicine

The compound is being explored for its therapeutic effects, particularly in drug development:

Therapeutic AreaPotential Applications
Antimicrobial AgentsDevelopment of new antibiotics to combat resistant bacterial strains.
Cancer TreatmentInvestigated as a lead compound for new anticancer drugs based on its biological activity profile.

Industry

In industrial applications, this compound is utilized for:

Industrial UseDescription
Advanced MaterialsProduction of materials with enhanced conductivity or fluorescence properties.
Chemical ManufacturingActs as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using the agar diffusion method. The results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Research

Molecular docking studies were conducted to assess the binding affinity of this compound to DNA gyrase, an enzyme critical for bacterial DNA replication. The findings revealed promising interactions that could lead to the development of novel anticancer therapies targeting this enzyme.

Mechanism of Action

The mechanism of action of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol with analogous compounds:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Ethylsulfanyl (C₂H₅S) C₇H₁₂N₂OS 172.25 Moderate lipophilicity; thioether group
[1-Methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol Methylsulfanyl (CH₃S) C₆H₁₀N₂OS 158.22 Higher solubility in polar solvents
{2-[(2,6-Dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol 2,6-Dichlorobenzylsulfanyl C₁₂H₁₂Cl₂N₂OS 303.21 Bulky aromatic substituent; enhanced steric hindrance
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol Methanesulfonyl (SO₂CH₃) + diethylaminoethyl C₁₁H₂₁N₃O₃S 275.37 Electron-withdrawing sulfonyl group; tertiary amine for basicity
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol Methanesulfonyl + hexyl chain C₁₁H₂₀N₂O₃S 260.35 Long alkyl chain; increased hydrophobicity
Key Observations:
  • Substituent Effects: Thioether vs. Sulfonyl: Thioether groups (e.g., ethylsulfanyl) are electron-rich, enhancing nucleophilic reactivity, while sulfonyl groups (e.g., methanesulfonyl) are electron-withdrawing, reducing ring electron density . Lipophilicity: Ethylsulfanyl provides a balance between hydrophobicity and solubility, whereas hexyl chains () significantly increase lipophilicity .

Biological Activity

The compound [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol, also referred to as N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound is characterized by an imidazole ring with an ethylsulfanyl substituent. This unique configuration influences its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring's ability to coordinate with metal ions is crucial for modulating enzymatic activities. Additionally, the ethylsulfanyl group enhances the compound's lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as protozoan pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions .

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Giardia intestinalis0.25 µg/mL
Trichomonas vaginalis0.3 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, revealing promising results. The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and liver cancer (SK-Hep1) cells. Its mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage .

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxicity of this compound on MCF-7 cells, the compound exhibited an IC50 value of 10 µM, indicating significant potency compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the imidazole ring and substituent groups can enhance biological activity. For instance, compounds with additional phenyl substitutions have demonstrated increased potency against protozoan infections compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic protocols for [2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol?

Methodological Answer: The synthesis of imidazole derivatives like the target compound typically involves multi-step reactions under controlled conditions. Key steps include:

  • Solvent selection : Tetrahydrofuran (THF) is often used for lithiation reactions due to its ability to stabilize intermediates at low temperatures (-60°C) .
  • Catalysts and reagents : n-Butyllithium (n-BuLi) facilitates deprotonation, while oxygen or ammonium chloride quenches reactive intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization (e.g., using ethanol/water mixtures) isolates the final product .
  • Reaction monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) ratios tracks reaction progress .

Q. Example Protocol Table :

StepConditions/ReagentsReference
DeprotonationTHF, n-BuLi, -60°C
Intermediate quenchingO₂ or NH₄Cl
PurificationColumn chromatography
Yield optimizationReflux in absolute ethanol

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., ethylsulfanyl and methyl groups) .
    • IR spectroscopy : Identify functional groups (e.g., -OH stretch ~3200 cm⁻¹) .
  • Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages to verify purity .
  • X-ray crystallography : Resolve crystal packing and molecular geometry (if single crystals are obtainable) .

Q. Example Characterization Data :

TechniqueKey ObservationsReference
¹H NMRδ 1.3 (t, CH₂CH₃), δ 3.5 (s, CH₃)
Elemental AnalysisC: 52.1% (calc), 51.8% (exp)

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking and dynamics simulations are critical for predicting binding affinities:

  • Docking studies : Use software (e.g., AutoDock) to model interactions with active sites, as demonstrated for similar imidazole derivatives .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories) to assess conformational flexibility .
  • Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values) .

Q. How to resolve contradictions in experimental data (e.g., spectral vs. elemental analysis)?

Methodological Answer: Discrepancies often arise from impurities or methodological limitations:

  • Cross-validation : Use complementary techniques (e.g., NMR + HRMS) to confirm molecular weight .
  • Theoretical frameworks : Align observations with established reaction mechanisms or steric/electronic effects .
  • Reproducibility : Repeat synthesis under standardized conditions to rule out procedural errors .

Q. What strategies optimize reaction yields and purity for scaled synthesis?

Methodological Answer:

  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility .
  • Catalyst screening : Evaluate alternatives to n-BuLi (e.g., LDA) for milder conditions .
  • Stoichiometry adjustments : Balance reagent ratios to minimize side products .

Q. How to design experiments assessing the compound’s environmental impact?

Methodological Answer:

  • Degradation studies : Expose the compound to UV light or microbial cultures to track breakdown products .
  • Ecotoxicology assays : Test toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.